Methyl 2,3-dimethoxyphenanthrene-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-dimethoxyphenanthrene-9-carboxylate is an organic compound belonging to the phenanthrene family. Phenanthrene derivatives are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis. This compound is characterized by its phenanthrene core with methoxy groups at the 2 and 3 positions and a carboxylate ester at the 9 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dimethoxyphenanthrene-9-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene derivatives that have substituents at the desired positions.
Carboxylation: The carboxylate group at the 9 position can be introduced through carboxylation reactions, often using carbon dioxide under high pressure or through the use of carboxylating agents.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3-dimethoxyphenanthrene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-dimethoxyphenanthrene-9-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays, including antiviral and anticancer activities.
Medicine: Phenanthrene derivatives are explored for their therapeutic potential, including anti-inflammatory and analgesic properties.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 2,3-dimethoxyphenanthrene-9-carboxylate involves its interaction with specific molecular targets. The methoxy groups and carboxylate ester play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-hydroxy-6,7-dimethoxyphenanthrene-9-carboxylate: Similar structure but with a hydroxyl group at the 3 position.
Phenanthroquinolizidines: A class of compounds with a phenanthrene core and additional nitrogen-containing rings.
Uniqueness
Methyl 2,3-dimethoxyphenanthrene-9-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 2 and 3 positions and a carboxylate ester at the 9 position differentiates it from other phenanthrene derivatives .
Eigenschaften
CAS-Nummer |
35675-93-5 |
---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
methyl 2,3-dimethoxyphenanthrene-9-carboxylate |
InChI |
InChI=1S/C18H16O4/c1-20-16-9-11-8-15(18(19)22-3)13-7-5-4-6-12(13)14(11)10-17(16)21-2/h4-10H,1-3H3 |
InChI-Schlüssel |
ONZSGFXVWHIJSD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C3=CC=CC=C3C(=CC2=C1)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.